molecular formula C16H11ClN2 B15064888 N-(4-Chlorobenzylidene)quinolin-6-amine CAS No. 84922-30-5

N-(4-Chlorobenzylidene)quinolin-6-amine

Cat. No.: B15064888
CAS No.: 84922-30-5
M. Wt: 266.72 g/mol
InChI Key: ADYAOINJIMZSFR-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzylidene)quinolin-6-amine is an organic compound with the molecular formula C16H11ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzylidene)quinolin-6-amine typically involves the condensation of 4-chlorobenzaldehyde with quinolin-6-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzylidene)quinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(4-Chlorobenzylidene)quinolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzylidene)quinolin-6-amine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. The compound binds to key proteins in this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(quinolin-5-yl)quinolin-4-amine: Another quinoline derivative with anticancer properties.

    4-Aminoquinoline: Known for its antimalarial and antimicrobial activities.

    2-Styryl-4-aminoquinoline: Exhibits potent antiproliferative activity against various cancer cell lines.

Uniqueness

N-(4-Chlorobenzylidene)quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the PI3K/AKT/mTOR pathway makes it a promising candidate for anticancer research.

Properties

CAS No.

84922-30-5

Molecular Formula

C16H11ClN2

Molecular Weight

266.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-quinolin-6-ylmethanimine

InChI

InChI=1S/C16H11ClN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H

InChI Key

ADYAOINJIMZSFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)Cl)N=C1

Origin of Product

United States

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